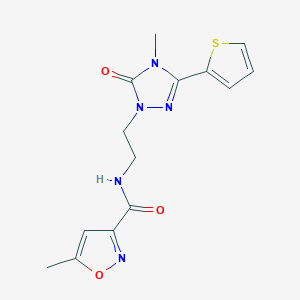

5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

5-Methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a triazolone core fused with an isoxazole carboxamide moiety and a thiophen-2-yl substituent. This structure combines multiple pharmacophoric elements: the triazolone ring may confer hydrogen-bonding capabilities, the isoxazole carboxamide could enhance metabolic stability, and the thiophene ring may contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

5-methyl-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S/c1-9-8-10(17-22-9)13(20)15-5-6-19-14(21)18(2)12(16-19)11-4-3-7-23-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACAXVOBQYHIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18N4O2S. Its molecular weight is approximately 354.43 g/mol. The structure includes an isoxazole ring and a triazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor growth and proliferation.

- Modulation of Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 3.3 |

| LNCaP (Prostate) | 11 |

| Panc-1 (Pancreatic) | 8 |

These results indicate a potent cytotoxic effect on breast cancer cells, suggesting a potential role in breast cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against both gram-positive and gram-negative bacteria in preliminary assays. Further studies are needed to determine the specific mechanisms involved.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF7 cells found that treatment with the compound led to significant apoptosis and reduced cell viability compared to controls. The mechanism was linked to the activation of caspase pathways.

- Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Research Findings

Recent studies have focused on optimizing the structure of the compound to improve its pharmacokinetic properties and reduce toxicity:

- Structure-Activity Relationship (SAR) : Modifications in the triazole and isoxazole rings have been explored to enhance potency and selectivity against cancer cells.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics that support further development as a therapeutic agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase, which is crucial for DNA synthesis .

- In Vitro Studies : Several derivatives have shown significant growth inhibition against various cancer cell lines, suggesting that the compound could be developed into an effective anticancer agent .

Antimicrobial Activity

The presence of the isoxazole and triazole rings enhances the compound's ability to penetrate cell membranes, making it effective against a range of microbial pathogens:

- Target Pathogens : Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound's lipophilicity aids in disrupting microbial cell membranes, leading to cell death .

Insecticidal Activity

Another area of application is in agricultural chemistry:

- Insecticidal Efficacy : Similar compounds have been evaluated for their ability to act as insecticides, with promising results indicating potential use in pest control .

Case Studies

- Anticancer Study :

- Antimicrobial Research :

Comparison with Similar Compounds

Structural Analysis and Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture, which differentiates it from related molecules. Key structural comparisons include:

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Thiophene Position: The 2-position in the target compound vs.

- Linker Groups : The ethyl linker in the target compound may improve solubility compared to direct aryl attachments in .

- Heterocycle Fusion : The triazolone-isoxazole combination is distinct from triazepine-thiophene systems in , which may influence conformational flexibility and binding pocket compatibility.

Physicochemical Properties

While melting points and solubility data for the target compound are absent, trends from analogues suggest:

- Melting Points : Thiophene-containing triazolones (e.g., ) exhibit melting points >200°C, indicating high crystallinity. Isoxazole derivatives (e.g., ) melt at ~125–128°C, suggesting moderate intermolecular forces.

- Solubility : The ethyl linker may enhance aqueous solubility compared to bulkier aryl substituents in .

Hypothesized Bioactivity :

- Triazolone Core: Known to inhibit enzymes like cyclooxygenase (COX) and metalloproteinases via chelation or hydrogen bonding .

- Isoxazole Carboxamide : Enhances metabolic stability and membrane permeability in antimicrobial agents .

- Thiophen-2-yl Group : May improve affinity for hydrophobic binding pockets in targets like kinase enzymes .

SAR Insights :

- Substituent Effects : The 5-methyl group on the isoxazole (target) vs. 3-methylthiophene () could modulate steric hindrance and electronic effects.

Q & A

Q. What are the key synthetic strategies for preparing 5-methyl-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-3-carboxamide?

The synthesis involves multi-step organic reactions, including:

- Formation of the 1,2,4-triazol-5-one core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under controlled pH and temperature (e.g., reflux in ethanol) .

- Coupling of the triazole moiety with the isoxazole-3-carboxamide group using amide bond formation reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Thiophene functionalization through nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl group .

Methodological Tip: Optimize reaction yields (typically 60–80%) by adjusting stoichiometry, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of protons and carbons in the triazole, isoxazole, and thiophene moieties. For example, the thiophene protons appear as distinct doublets at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.12) and fragmentation patterns .

- IR Spectroscopy: Key absorption bands for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .

- Solubility limitations: Poor aqueous solubility of the compound may require DMSO formulations, which can interfere with assays .

- Structural analogs: Minor substitutions (e.g., methoxy vs. nitro groups) significantly alter activity. Compare data with structurally validated analogs .

Methodological Recommendation: Reproduce assays under standardized conditions (e.g., CLSI guidelines) and validate purity (>95% by HPLC) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on the compound’s triazole and isoxazole pharmacophores .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. How can reaction yields be improved for the triazole-isoxazole coupling step?

- Catalyst Optimization: Replace EDCI with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for higher coupling efficiency .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yields >70% .

Q. What strategies address low reproducibility in cytotoxicity assays?

- Metabolic Stability Testing: Incubate the compound with liver microsomes to identify rapid degradation pathways .

- Formulation Optimization: Use nanoemulsions or liposomes to improve bioavailability in cell culture media .

- Dose-Response Validation: Perform triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.